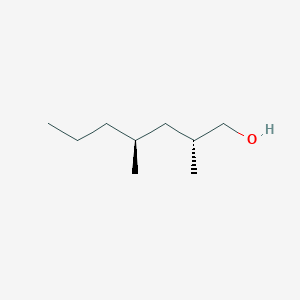

2,4-Dimethyl-1-heptanol, (2R,4S)-

Description

Significance of Chiral Secondary Alcohols in Asymmetric Organic Synthesis

Chiral secondary alcohols are of paramount importance in the field of asymmetric organic synthesis for several key reasons. They are versatile intermediates that can be transformed into a wide array of other functional groups, allowing for the construction of complex molecular architectures. researchgate.net Their hydroxyl group can be a handle for further reactions, and the existing stereocenter can direct the stereochemical outcome of subsequent transformations.

These alcohols are fundamental in:

Natural Product Synthesis: Many biologically active natural products contain multiple chiral centers. Chiral secondary alcohols serve as key starting materials or intermediates in the total synthesis of these complex molecules. ijcce.ac.ir

Pharmaceutical Development: The therapeutic efficacy and safety of many drugs are dependent on their stereochemistry. egyankosh.ac.in Asymmetric synthesis using chiral building blocks like secondary alcohols is essential for producing single-enantiomer pharmaceuticals.

Chiral Ligands and Catalysts: Chiral secondary alcohols can be used to synthesize chiral ligands for asymmetric catalysis. nih.gov These catalysts are instrumental in producing enantiomerically enriched compounds from prochiral substrates. researchgate.netnih.gov

The ability to synthesize and utilize specific stereoisomers of chiral alcohols is therefore a critical endeavor in organic chemistry. encyclopedia.pub

The Compound (2R,4S)-2,4-Dimethyl-1-heptanol: A Defined Stereoisomer

(2R,4S)-2,4-Dimethyl-1-heptanol is a specific stereoisomer of 2,4-dimethylheptan-1-ol. ontosight.aincats.io Its structure consists of a seven-carbon heptane (B126788) chain with methyl groups at positions 2 and 4, and a primary alcohol group at position 1. The "(2R,4S)" designation specifies the absolute configuration at the two chiral centers located at carbons 2 and 4.

This level of stereochemical definition is crucial, as different stereoisomers of the same compound can exhibit vastly different properties and biological activities. egyankosh.ac.in The synthesis of this particular isomer, free from other stereoisomers, requires sophisticated methods of asymmetric synthesis. One documented approach involves the Zr-catalyzed asymmetric carboalumination of alkenes, which allows for the construction of the desired stereocenters with high control. nih.gov

Table 1: General Properties of (2R,4S)-2,4-Dimethyl-1-heptanol

| Property | Value | Reference |

| Molecular Formula | C9H20O | ncats.io |

| Molecular Weight | 144.2545 g/mol | ncats.io |

| Stereocenters | 2 | ncats.io |

The absolute stereochemistry of (2R,4S)-2,4-Dimethyl-1-heptanol is defined by the specific spatial arrangement of the atoms around its two chiral carbons. The "R" (from the Latin rectus, for right) and "S" (from the Latin sinister, for left) descriptors are assigned based on the Cahn-Ingold-Prelog (CIP) priority rules.

For (2R,4S)-2,4-Dimethyl-1-heptanol:

At carbon 2: The substituents are prioritized, and the arrangement corresponds to the "R" configuration.

At carbon 4: The substituents are arranged in a manner that defines the "S" configuration.

The determination and confirmation of this absolute stereochemistry rely on a combination of synthetic methods and analytical techniques. A key method for producing this specific isomer is through stereoselective synthesis from a chiral precursor of known configuration. For instance, a multi-step synthesis starting from commercially available materials can be designed to yield (2R,4S)-2,4-dimethyl-1-hexanols and heptanols with high stereoisomeric purity. nih.gov The stereochemical outcome of such syntheses is often verified through analysis of the final product using techniques like chiral gas chromatography or by comparing its optical rotation to known values or closely related compounds.

Table 2: Compound Identification

| Identifier | Value |

| IUPAC Name | (2R,4S)-2,4-dimethylheptan-1-ol |

| CAS Number | Not explicitly found for this specific stereoisomer, though related isomers are registered. |

| InChI Key | HVRFWRROUIDGQO-FXBONDNBSA-N (This is a general key for 2,4-Dimethyl-1-heptanol (B1634401), stereochemistry may vary) |

The synthesis of the (2R,4S) isomer, along with other stereoisomers like (2S,4S) and (2S,4R), has been achieved and is important for creating stereochemically diverse libraries for biological screening or as building blocks for complex targets. nih.gov

Structure

3D Structure

Properties

CAS No. |

331960-45-3 |

|---|---|

Molecular Formula |

C9H20O |

Molecular Weight |

144.25 g/mol |

IUPAC Name |

(2R,4S)-2,4-dimethylheptan-1-ol |

InChI |

InChI=1S/C9H20O/c1-4-5-8(2)6-9(3)7-10/h8-10H,4-7H2,1-3H3/t8-,9+/m0/s1 |

InChI Key |

HVRFWRROUIDGQO-DTWKUNHWSA-N |

Isomeric SMILES |

CCC[C@H](C)C[C@@H](C)CO |

Canonical SMILES |

CCCC(C)CC(C)CO |

Origin of Product |

United States |

Advanced Analytical Methodologies for Stereochemical Elucidation and Purity Determination

Chromatographic Techniques for Chiral Analysis

Chiral chromatography is an indispensable tool for separating stereoisomers. gcms.cz By employing a chiral stationary phase (CSP) or a chiral derivatizing agent, enantiomers and diastereomers that are otherwise indistinguishable by conventional chromatography can be resolved.

High-Performance Liquid Chromatography (HPLC) for Enantiomeric Excess Measurement

High-Performance Liquid Chromatography (HPLC) is a premier technique for determining the enantiomeric purity, or enantiomeric excess (ee), of a chiral compound. The separation relies on the differential interaction of enantiomers with a chiral stationary phase (CSP). sigmaaldrich.com For chiral alcohols like (2R,4S)-2,4-Dimethyl-1-heptanol, polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose, are often effective. mdpi.com

The process involves dissolving the sample in a suitable mobile phase and injecting it into the HPLC system equipped with a chiral column. The two enantiomers, (2R,4S)- and (2S,4R)-2,4-Dimethyl-1-heptanol, form transient diastereomeric complexes with the CSP, leading to different retention times (tR). sigmaaldrich.com The enantiomeric excess is calculated from the relative peak areas of the two enantiomers in the resulting chromatogram.

Table 1: Illustrative HPLC Parameters for Chiral Analysis of a Generic Dimethyl-substituted Alcohol

| Parameter | Value/Condition |

| Column | Chiral Stationary Phase (e.g., Cellulose tris(3,5-dimethylphenylcarbamate)) |

| Mobile Phase | Hexane/Isopropanol mixture (e.g., 99:1 v/v) rsc.org |

| Flow Rate | 1.0 mL/min rsc.org |

| Detection | UV at a low wavelength (e.g., 205-220 nm) or Refractive Index (RI) |

| Temperature | Ambient or controlled (e.g., 25°C) |

| Expected Result | Two resolved peaks corresponding to the (2R,4S) and (2S,4R) enantiomers. |

Gas Chromatography (GC) for Diastereomeric Ratio Assessment

Gas Chromatography (GC) is highly effective for separating volatile compounds and can be adapted for chiral analysis to determine diastereomeric ratios. The separation of diastereomers like (2R,4S)-2,4-Dimethyl-1-heptanol from its other diastereomers, (2R,4R)- and (2S,4S)-2,4-Dimethyl-1-heptanol, can often be achieved on standard achiral columns due to their different physical properties. However, for resolving all four stereoisomers simultaneously, a chiral capillary column is necessary. gcms.cz

These columns typically contain a stationary phase modified with a chiral selector, often a cyclodextrin (B1172386) derivative. gcms.cz The different stereoisomers exhibit varying degrees of interaction with the chiral phase, resulting in distinct retention times. This allows for the quantification of the ratio of the (2R,4S) diastereomer to the other stereoisomers present in the sample. Mass spectrometry (MS) is frequently coupled with GC (GC-MS) to provide mass information that confirms the identity of the eluting peaks. nih.govspectrabase.com

Table 2: Representative GC Parameters for Chiral Alcohol Separation

| Parameter | Value/Condition |

| Column | Chiral Capillary Column (e.g., derivatized β-cyclodextrin) |

| Carrier Gas | Helium or Hydrogen gcms.cz |

| Injector Temperature | ~250°C |

| Oven Program | Temperature gradient, e.g., start at 40°C, ramp at 2°C/min to 200°C gcms.cz |

| Detector | Flame Ionization Detector (FID) or Mass Spectrometer (MS) |

| Expected Result | Separated peaks for each stereoisomer, allowing for purity assessment. |

Spectroscopic Characterization Techniques for Structural and Stereochemical Confirmation

Spectroscopy provides fundamental information about a molecule's structure, connectivity, and functional groups. For a specific stereoisomer like (2R,4S)-2,4-Dimethyl-1-heptanol, NMR and IR spectroscopy are used in concert to confirm its identity.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Proton and Carbon Chemical Shifts and Coupling Patterns

The ¹H NMR spectrum would confirm the presence of all 20 protons, with characteristic signals for the propyl group, the two distinct methyl groups, the protons on the chiral centers (C2 and C4), and the diastereotopic protons of the CH₂OH group. msu.edu The ¹³C NMR spectrum would show nine distinct signals, corresponding to each carbon atom in the unique electronic environment of the (2R,4S) configuration. nih.gov

Table 3: Predicted ¹H and ¹³C NMR Chemical Shifts for 2,4-Dimethyl-1-heptanol (B1634401)

| Assignment | Predicted ¹H Chemical Shift (δ, ppm) | Predicted ¹³C Chemical Shift (δ, ppm) |

| CH₂OH | ~1.0-3.0 (broad singlet, concentration dependent) | - |

| CH₂ OH | ~3.4-3.6 (multiplet) | ~68.0 |

| CH (CH₃)CH₂OH | ~1.6-1.8 (multiplet) | ~39.0 |

| CH (CH₃)CH₂CH₂CH₃ | ~1.3-1.5 (multiplet) | ~33.0 |

| CH(CH₃)CH₂ CH(CH₃) | ~1.1-1.4 (multiplet) | ~42.0 |

| CH₂CH₂ CH₃ | ~1.2-1.4 (multiplet) | ~20.0 |

| CH₂CH₂CH₃ | ~0.9 (triplet) | ~14.0 |

| CH(CH₃ )CH₂OH | ~0.9 (doublet) | ~16.0 |

| CH(CH₃ )C₃H₇ | ~0.85 (doublet) | ~19.0 |

| (Note: Values are estimates based on typical shifts for aliphatic alcohols and may vary with solvent and experimental conditions.) msu.eduutsouthwestern.edu |

Infrared (IR) Spectroscopy for Identification of Key Functional Groups

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation at characteristic vibrational frequencies. For (2R,4S)-2,4-Dimethyl-1-heptanol, the IR spectrum provides clear evidence of its primary alcohol and alkane functionalities. nist.gov

The most prominent feature in the IR spectrum is a strong, broad absorption band in the region of 3200-3600 cm⁻¹, which is characteristic of the O-H stretching vibration of the alcohol group. The broadness of this peak is due to intermolecular hydrogen bonding. masterorganicchemistry.com Additionally, strong, sharp peaks appearing just below 3000 cm⁻¹ are indicative of C-H stretching vibrations within the heptane (B126788) backbone and methyl groups.

Table 4: Key IR Absorption Bands for 2,4-Dimethyl-1-heptanol

| Vibrational Mode | Characteristic Wavenumber (cm⁻¹) | Appearance |

| O-H Stretch (Hydrogen-bonded) | ~3200 - 3600 | Strong, Broad |

| C-H Stretch (sp³ hybridized) | ~2850 - 2960 | Strong, Sharp |

| C-O Stretch (Primary Alcohol) | ~1050 - 1075 | Moderate to Strong |

| (Source: Data derived from general IR correlation tables and spectral databases.) nist.govmasterorganicchemistry.com |

Chemical Transformations and Derivatizations of 2r,4s 2,4 Dimethyl 1 Heptanol in Organic Synthesis

Selective Oxidation Reactions (e.g., using Oxygen, RuCl₃/NaIO₄)

The primary alcohol functionality of (2R,4S)-2,4-dimethyl-1-heptanol can be selectively oxidized to afford the corresponding aldehyde or carboxylic acid, which are pivotal intermediates for carbon-carbon bond-forming reactions and other synthetic elaborations.

The synthesis of (2R,4S)-2,4-dimethyl-1-heptanol itself can be achieved through a zirconium-catalyzed asymmetric carboalumination (ZACA) of 4-methyl-1-alkenes, followed by an in-situ oxidation of the resulting organoaluminum intermediate with molecular oxygen (O₂). pnas.org This reaction sequence provides the target syn-2,4-dimethyl-1-alkanol with high stereoisomeric purity. pnas.org

For further transformation, more potent oxidizing agents are employed. The ruthenium(III) chloride/sodium periodate (B1199274) (RuCl₃/NaIO₄) system is a versatile and powerful method for oxidizing primary alcohols. sciencemadness.orgorganic-chemistry.org Depending on the reaction conditions, this system can yield either the aldehyde or the carboxylic acid. acs.org The catalytic cycle involves the in-situ generation of the potent oxidant ruthenium tetroxide (RuO₄) from RuCl₃ and the stoichiometric co-oxidant NaIO₄. organic-chemistry.orgnih.gov

To obtain the aldehyde, (2R,4S)-2,4-dimethyl-1-heptanal, the oxidation can be performed in a solvent system such as 1,2-dichloroethane (B1671644) and water. acs.org For the synthesis of the corresponding carboxylic acid, (2R,4S)-2,4-dimethylheptanoic acid, a widely used solvent system is a biphasic mixture of carbon tetrachloride, acetonitrile (B52724), and water (CCl₄-CH₃CN-H₂O), as developed by Sharpless and coworkers. sciencemadness.orgacs.org The presence of acetonitrile is crucial as it prevents the inactivation of the ruthenium catalyst that can occur through the formation of ruthenium carboxylate complexes. sciencemadness.orgyoutube.com

| Desired Product | Reagents | Typical Solvent System | Reference |

|---|---|---|---|

| (2R,4S)-2,4-Dimethyl-1-heptanol | O₂ | Not specified (in situ oxidation of alkylaluminum) | pnas.org |

| (2R,4S)-2,4-Dimethyl-1-heptanal | RuCl₃ (cat.), NaIO₄ | 1,2-Dichloroethane-H₂O | acs.org |

| (2R,4S)-2,4-Dimethylheptanoic acid | RuCl₃ (cat.), NaIO₄ | CCl₄-CH₃CN-H₂O | sciencemadness.orgacs.org |

Conversion to Advanced Intermediates for Further Synthetic Elaborations

Beyond oxidation, (2R,4S)-2,4-dimethyl-1-heptanol serves as a precursor to other advanced intermediates, enabling a broader range of synthetic applications.

The synthetic route to (2R,4S)-2,4-dimethyl-1-heptanol highlights the formation of a key organometallic intermediate. Specifically, the reaction of a chiral 4-methyl-1-alkene with trimethylaluminum (B3029685) (Me₃Al) in the presence of a chiral zirconocene (B1252598) catalyst, such as dichlorobis(1-neomenthylindenyl)zirconium [(NMI)₂ZrCl₂], generates a stereodefined alkylaluminum species. pnas.org This intermediate is not typically isolated but is directly subjected to oxidation with molecular oxygen to yield the target alcohol, (2R,4S)-2,4-dimethyl-1-heptanol, in high yield (84-89%) and stereopurity. pnas.org This process demonstrates the conversion of an alkene precursor into an alcohol via an alkylaluminum reagent, where the stereochemistry is controlled by the chiral catalyst. pnas.org

| Precursor | Reagents | Intermediate Formed | Subsequent Reaction | Final Product | Reference |

|---|---|---|---|---|---|

| (S)-4-Methyl-1-hexene | 1. Me₃Al, (NMI)₂ZrCl₂ (cat.), MAO | (2R,4S)-2,4-Dimethylheptylaluminum species | 2. O₂ (Oxidation) | (2R,4S)-2,4-Dimethyl-1-heptanol | pnas.org |

Esterification of the primary hydroxyl group of (2R,4S)-2,4-dimethyl-1-heptanol is a common derivatization. The resulting esters, particularly acetates, can be useful for several purposes. They can facilitate purification through chromatography, act as protecting groups, or serve as derivatives for further synthetic manipulation or for analysis, such as by gas chromatography. acs.org

The preparation of (2R,4S)-2,4-dimethyl-1-heptyl acetate (B1210297) can be achieved through standard esterification protocols. For a selective and mild O-acetylation, the alcohol can be treated with acetyl chloride in a suitable solvent like diethyl ether, often at reduced temperatures to control reactivity. acs.org A more robust method involves reacting the alcohol with acetic anhydride (B1165640) in the presence of a base like pyridine (B92270) and a catalyst such as 4-dimethylaminopyridine (B28879) (DMAP). acs.org This latter method is highly efficient for driving the reaction to completion. acs.org These esters can then be used in subsequent synthetic steps or purified and hydrolyzed back to the parent alcohol when needed.

| Ester Product | Reagents | Typical Conditions | Purpose | Reference |

|---|---|---|---|---|

| (2R,4S)-2,4-Dimethyl-1-heptyl acetate | Acetyl chloride | Diethyl ether, 0 °C to room temp. | Selective O-acetylation, derivatization | acs.org |

| (2R,4S)-2,4-Dimethyl-1-heptyl acetate | Acetic anhydride, Pyridine, DMAP (cat.) | Room temperature | Complete acetylation for purification or protection | acs.org |

Applications of 2r,4s 2,4 Dimethyl 1 Heptanol As a Versatile Chiral Building Block

Strategic Intermediate in Complex Natural Product Total Synthesis

The strategic importance of (2R,4S)-2,4-Dimethyl-1-heptanol is underscored by its application in the total synthesis of a variety of complex natural products. Its pre-defined stereocenters at the C2 and C4 positions provide a foundational scaffold upon which chemists can elaborate to achieve the desired stereochemical complexity of the target molecule.

Role in the Synthesis of Reduced Polypropionate Motifs

Reduced polypropionates are recurring structural motifs found in a wide array of bioactive natural products, characterized by their alternating methyl and hydroxyl groups. researchgate.netnih.govuniovi.es The synthesis of these motifs with specific stereochemistry is a significant challenge in organic synthesis. nih.gov (2R,4S)-2,4-Dimethyl-1-heptanol and its derivatives are valuable precursors for constructing these polypropionate chains. pnas.org Synthetic strategies have been developed that utilize such chiral building blocks to create stereochemically defined polypropionate fragments. researchgate.netnih.govacs.org These methods often involve iterative steps of carbon-carbon bond formation and functional group manipulation to extend the chain while maintaining stereocontrol. pnas.orgmdpi.com For instance, a general method for synthesizing reduced polypropionates involves the asymmetric carboalumination of alkenes, which can produce stereoisomers of 2,4-dimethyl-1-alkanols, including the heptanol (B41253) derivative, in high stereoisomeric purity. pnas.org

Precursor for Specific Side Chains of Polyketide Natural Products (e.g., Zaragozic Acid A, TMC-151 A–F antibiotics)

The utility of (2R,4S)-2,4-Dimethyl-1-heptanol extends to its role as a precursor for the side chains of complex polyketide natural products.

Zaragozic Acid A: This natural product is a potent inhibitor of squalene (B77637) synthase. The synthesis of its C1 alkyl side chain has been accomplished using (2R,4S)-2,4-dimethyl-1-heptanol as a starting material. pnas.org One synthetic approach involved converting (S)-2-methylbutanol to the corresponding (2S,4S)-2,4-dimethyl-1-hexanol, a closely related structure, which then served as a key intermediate for the zaragozic acid A side chain. pnas.orgresearchgate.net

TMC-151 A–F Antibiotics: These antibiotics also feature complex polypropionate-derived side chains. The C11–C20 fragment of the TMC-151 A–F antibiotics has been synthesized utilizing a strategy that employs 2,4-dimethyl-1-heptanol (B1634401) stereoisomers. pnas.org This demonstrates the adaptability of this chiral building block in constructing different segments of large, bioactive molecules.

Building Block for Related Chiral Lactones (e.g., 2,4-dimethyl-5-heptanolide)

(2R,4S)-2,4-Dimethyl-1-heptanol can be a precursor for the synthesis of various chiral lactones. For example, the related (2R,4S,5R)- and (2R,4S,5S)-2,4-dimethyl-5-heptanolides have been synthesized and utilized as key intermediates. nih.gov These lactones are valuable in their own right and can be further elaborated into other complex molecules. The synthesis of such lactones often involves an iodolactonization reaction as a key step to establish the cyclic structure with the desired stereochemistry. tandfonline.comoup.com

Component in the Synthesis of Insect Pheromones and Semiochemicals

The precise stereochemistry of insect pheromones is often critical for their biological activity, making chiral building blocks like (2R,4S)-2,4-Dimethyl-1-heptanol essential for their synthesis.

Serricornin (B20688) is the sex pheromone of the cigarette beetle (Lasioderma serricorne). pherobase.comjst.go.jp The synthesis of serricornin and its analogs often relies on the use of chiral precursors to establish the correct stereocenters. While direct synthesis from (2R,4S)-2,4-Dimethyl-1-heptanol is not explicitly detailed in the provided results, the structural similarity and the common use of related chiral building blocks in serricornin synthesis suggest its potential applicability. pherobase.comjst.go.jpbris.ac.uk For instance, syntheses of serricornin have utilized other chiral synthons to achieve the desired (4S,6S,7S) stereochemistry. pherobase.comjst.go.jp

The desert locust, Schistocerca gregaria, utilizes specific ketones as chemical signals. The synthesis of these semiochemicals can be achieved using chiral building blocks to ensure the correct stereochemical outcome, which is often crucial for their biological function.

Elaboration into Vitamin Side Chains (e.g., α-Tocopherol)

The synthesis of the side chains of vitamins, such as the phytyl tail of α-tocopherol (Vitamin E), requires the assembly of multiple stereocenters with high precision. Chiral alcohols with repeating methyl-branched patterns, known as reduced polypropionates, are ideal starting materials for constructing these chains. pnas.org While direct synthesis of the α-tocopherol side chain from (2R,4S)-2,4-Dimethyl-1-heptanol is not extensively documented, the utility of closely related chiral building blocks demonstrates the potential of this synthetic strategy.

For instance, a chemoenzymatic approach has been successfully used to create the C14 side chain of α-tocopherol. jst.go.jp This synthesis started from the enzymatic desymmetrization of a meso-diol to produce (2S,6R)-7-acetoxy-2,6-dimethyl-1-heptanol, a chiral intermediate structurally analogous to the title compound. jst.go.jp This highlights how stereochemically pure dimethyl-substituted heptanols serve as foundational units that can be elaborated through sequential chemical steps to build the complex, stereochemically rich side chains characteristic of Vitamin E and other natural products. jst.go.jpwikipedia.org The general methods developed for the synthesis of reduced polypropionates are applicable to the creation of various stereoisomers, including the 2,4-dimethyl-1-heptanol framework, which are then employed in the synthesis of natural product fragments. pnas.org

Potential as Chiral Ligands in Asymmetric Catalysis

In asymmetric synthesis, chiral auxiliaries and chiral ligands are crucial for controlling the stereochemical outcome of a reaction. A chiral auxiliary is a chemical compound that is temporarily incorporated into a substrate to direct a reaction stereoselectively, after which it is removed. wikipedia.org (2R,4S)-2,4-Dimethyl-1-heptanol is classified as a chiral auxiliary, indicating its potential for this application. rrscientific.com The hydroxyl group of the alcohol can be attached to a prochiral substrate, and the existing stereocenters at C2 and C4 can effectively shield one face of the molecule, forcing an incoming reagent to attack from the less hindered face, thereby creating a new stereocenter with a specific configuration. wikipedia.org

While specific examples of (2R,4S)-2,4-Dimethyl-1-heptanol being used as a chiral auxiliary in published literature are not prominent, the principle is well-established with similar molecules like 8-phenylmenthol and trans-2-phenyl-1-cyclohexanol. wikipedia.org Furthermore, chiral alcohols in general are known to have potential as ligands that coordinate to a metal center in an asymmetric catalyst, influencing the stereochemical course of reactions like hydrogenations or C-C bond formations. psu.eduontosight.ai The synthesis of (2R,4S)-2,4-Dimethyl-1-heptanol itself can be achieved with high stereoisomeric purity using a Zr-catalyzed asymmetric carboalumination reaction, a process that relies on a chiral catalyst to produce the chiral alcohol. pnas.org

Intermediate in the Synthesis of Advanced Pharmaceutical and Agrochemical Intermediates

The defined stereochemistry of (2R,4S)-2,4-Dimethyl-1-heptanol makes it an important intermediate in the synthesis of complex biologically active molecules, including pharmaceuticals and agrochemicals. ontosight.airesearchgate.net Its structural motif is found in a variety of natural products.

Research has demonstrated that synthetic routes yielding 2,4-dimethyl-1-alkanols are valuable for producing key fragments of complex pharmaceuticals. pnas.org For example, a general method for synthesizing reduced polypropionates was applied to prepare the side chain of zaragozic acid A, a potent inhibitor of squalene synthase, and the C11–C20 fragment of the antibiotics TMC-151 A–F. pnas.org In one reported synthesis of the zaragozic acid A side chain, the related (2S,4S)-2,4-dimethyl-1-hexanol was utilized, showcasing the utility of these chiral building blocks. pnas.org

In the field of agrochemicals, the 2,4-dimethylheptane (B1204451) framework is a key structural element in various insect pheromones, which are used in integrated pest management (IPM) strategies. omicsonline.org While direct synthesis from the title compound may vary, structurally related intermediates are frequently employed. For instance, the pheromone components of the bostrychid beetle, Dinoderus bifoveolatus, specifically (4R,6S,7R)-7-Hydroxy-4,6-dimethyl-3-nonanone and (3R,5S,6R)-6-hydroxy-3,5-dimethyl-2-octanone, were synthesized from (2R,4S,5R)- and (2R,4S,5S)-2,4-dimethyl-5-heptanolide, respectively. researchgate.net Similarly, (2R,6S)-7-acetoxy-2,6-dimethyl-1-heptanol serves as a common chiral building block for the synthesis of the female pheromone of the rice moth (Corcyra cephalonica) and the male pheromone of the stink bug (Euschistus heros). jst.go.jp The volatile identified from the heads of the male black garden ant, Lasius niger, includes 2,4-dimethyl-5-heptanolide, further emphasizing the importance of this chemical scaffold in insect communication. tandfonline.com

| Target Molecule/Fragment | Chiral Building Block Used or Related Precursor | Application Area | Source |

|---|---|---|---|

| Zaragozic Acid A Side Chain | (2S,4S)-2,4-Dimethyl-1-hexanol | Pharmaceutical | pnas.org |

| Antibiotics TMC-151 A-F (C11–C20 Fragment) | (2S,4S,6S)-2,4,6-Trimethyl-1-octanol | Pharmaceutical | pnas.org |

| Pheromones of Dinoderus bifoveolatus | (2R,4S,5R)- and (2R,4S,5S)-2,4-Dimethyl-5-heptanolide | Agrochemical | researchgate.net |

| Pheromone of Rice Moth (Corcyra cephalonica) | (2R,6S)-7-Acetoxy-2,6-dimethyl-1-heptanol | Agrochemical | jst.go.jp |

| Pheromone of Stink Bug (Euschistus heros) | (2R,6S)-7-Acetoxy-2,6-dimethyl-1-heptanol | Agrochemical | jst.go.jp |

Future Directions in the Research and Development of 2r,4s 2,4 Dimethyl 1 Heptanol

Development of More Sustainable and Atom-Economical Synthetic Pathways

Future research is increasingly directed towards developing synthetic routes for (2R,4S)-2,4-Dimethyl-1-heptanol that are not only efficient but also environmentally benign and atom-economical. A significant area of development is the use of catalytic asymmetric carboalumination.

Key steps in this pathway include:

Oxidation of 3-monomethyl-1-alkanols. pnas.org

Olefinating the resulting aldehyde with Ph₃P=CH₂. pnas.org

Reacting the subsequent 4-methyl-1-alkenes with trimethylaluminum (B3029685) (Me₃Al) in the presence of the Zr catalyst and methylaluminoxane (B55162) (MAO). pnas.org

Final oxidation with O₂ to yield the desired 2,4-dimethyl-1-heptanol (B1634401). pnas.org

Table 1: Zirconium-Catalyzed Synthesis of 2,4-Dimethyl-1-alkanols

| Step | Description | Reagents | Yield | Stereoselectivity (dr) | Reference |

|---|---|---|---|---|---|

| 1 & 2 | Oxidation and Olefination of 3-methyl-1-alkanols | Not specified, Ph₃P=CH₂ | 81-86% (overall for two steps) | N/A | pnas.org |

| 3 & 4 | Zr-catalyzed methylalumination and oxidation | Me₃Al, (NMI)₂ZrCl₂, MAO, O₂ | 84-89% | ≥40:1 | pnas.org |

| Overall Purified Yield | ~50% | ≥40:1 | pnas.org |

Exploration of Novel Biocatalytic Systems for Enhanced Enantioselectivity

Biocatalysis offers a powerful and green alternative to traditional chemical synthesis for producing single-enantiomer chiral compounds. core.ac.ukresearchgate.net The high enantioselectivity and regioselectivity of enzymes, coupled with milder, environmentally friendlier reaction conditions, make this a key area for future research. core.ac.ukresearchgate.net

For the synthesis of chiral alcohols like (2R,4S)-2,4-Dimethyl-1-heptanol, research is focused on two main biocatalytic strategies:

Enzymatic Resolution of Racemates: This approach involves the use of enzymes, particularly lipases, to selectively acylate one enantiomer of a racemic alcohol mixture, allowing for the separation of the two enantiomers. core.ac.uk Lipase (B570770) B from Candida antarctica has proven highly effective in the resolution of similar chiral alcohols, such as 2-pentanol (B3026449) and 2-heptanol, achieving excellent enantiomeric excess (>98% e.e.). core.ac.uk Future work will likely involve screening novel lipases and optimizing reaction conditions (e.g., acyl donors, solvents) for the specific resolution of (±)-2,4-Dimethyl-1-heptanol. core.ac.ukresearchgate.net

Asymmetric Reduction of Ketones: This strategy employs enzymes like alcohol dehydrogenases (ADHs) or whole-cell systems to reduce a prochiral ketone precursor to the desired chiral alcohol with high enantioselectivity. core.ac.uk For instance, strains of Rhodococcus have been used for the stereoselective reduction of keto-esters, achieving high diastereomeric purity (>98%) and enantiomeric excess (>99.4%). core.ac.uk The development of one-pot chemoenzymatic processes, combining a chemical reaction with a biotransformation catalyzed by enzymes like imine reductases (IREDs), is also a promising avenue. acs.org

Table 2: Examples of Biocatalytic Systems for Chiral Alcohol Synthesis

| Biocatalytic Approach | Enzyme/Organism | Substrate Type | Product e.e. / d.e. | Reference |

|---|---|---|---|---|

| Enzymatic Resolution | Candida antarctica lipase B | Racemic 2-heptanol | >99% e.e. | core.ac.uk |

| Asymmetric Reduction | Rhodococcus erythropolis | Keto-ester | >99.4% e.e., >98% d.e. | core.ac.uk |

| Chemoenzymatic One-Pot Process | Imine Reductase (IRED) | Intermediate imine | >99% e.e. | acs.org |

Future efforts will concentrate on discovering and engineering novel enzymes with tailored substrate specificities and enhanced stability, as well as developing efficient cofactor regeneration systems for large-scale industrial applications. core.ac.ukacs.org

Expansion of Applications in the Synthesis of Structurally Complex Molecules

(2R,4S)-2,4-Dimethyl-1-heptanol serves as a critical chiral building block for synthesizing more complex natural products and pharmaceutical agents. ontosight.aiontosight.ai Its defined stereocenters are incorporated into the backbone of larger molecules, influencing their final three-dimensional structure and biological function.

A notable application is in the synthesis of reduced polypropionate fragments, which are common structural motifs in many natural products. pnas.org For example, stereoisomers of 2,4-dimethyl-1-alkanols have been utilized in the total synthesis of complex bioactive compounds such as:

Zaragozic Acid A: A potent inhibitor of squalene (B77637) synthase. pnas.org

Sambutoxin: A mycotoxin with unique biological properties. pnas.org

The Zr-catalyzed asymmetric synthesis has demonstrated its utility by preparing the side chain of zaragozic acid A and the C11–C20 fragment of the TMC-151 A–F antibiotics. pnas.org Future research will likely expand the use of (2R,4S)-2,4-Dimethyl-1-heptanol and related synthons to a broader range of complex targets, including other polyketide natural products, pheromones, and novel drug candidates. pnas.orgtandfonline.comresearchgate.net The development of iterative protocols using this building block will allow for the efficient construction of molecules with multiple stereocenters. pnas.org

Investigations into New Chemical Transformations for Diversified Utility

To broaden the synthetic utility of (2R,4S)-2,4-Dimethyl-1-heptanol, researchers are investigating new chemical transformations of its primary alcohol group. These modifications can convert the alcohol into other functional groups, thereby creating a diverse portfolio of chiral intermediates.

Current and future research directions include:

Oxidation: Controlled oxidation of the primary alcohol to the corresponding aldehyde, (2R,4S)-2,4-dimethylheptanal, or further to the carboxylic acid, (2R,4S)-2,4-dimethylheptanoic acid. These functionalized products can serve as precursors for a variety of subsequent reactions, such as reductive amination or peptide couplings. pnas.org

Esterification and Etherification: Converting the hydroxyl group into esters or ethers. For example, acetylation is a common transformation used both for protection and for the synthesis of target molecules like pheromones. tandfonline.com The synthesis of (2R,4S,5R)-5-Acetoxy-2,4-dimethyl-1-heptanol is one such example. tandfonline.com

Halogenation: Substitution of the hydroxyl group with a halogen (e.g., iodine, bromine) to create a reactive site for nucleophilic substitution and cross-coupling reactions, enabling the construction of more complex carbon skeletons. pnas.org

These transformations, combined with advancements in catalysis, will allow chemists to leverage the fixed stereochemistry of (2R,4S)-2,4-Dimethyl-1-heptanol to generate a wide array of new, enantiomerically pure molecules for various applications.

Q & A

Basic Research Questions

Q. What are the established synthetic pathways for (2R,4S)-2,4-Dimethyl-1-heptanol, and how can reaction conditions be optimized for yield and enantiomeric purity?

- Methodological Answer : Common routes include stereoselective reduction of ketone precursors (e.g., 2,4-dimethyl-1-heptanone) using chiral catalysts like (R)- or (S)-BINAP-ligated ruthenium complexes. Optimization involves tuning solvent polarity (e.g., THF vs. ethanol), temperature (−20°C to 25°C), and catalyst loading (1–5 mol%) to enhance diastereomeric ratios . Biocatalytic approaches using ketoreductases (e.g., KRED-101) in buffered systems (pH 7.0–8.5) can achieve >99% enantiomeric excess (ee) under mild conditions .

Q. How can the stereochemistry and purity of (2R,4S)-2,4-Dimethyl-1-heptanol be confirmed using spectroscopic and chromatographic techniques?

- Methodological Answer :

- NMR : Compare and spectra with computational models (e.g., DFT-calculated shifts) to verify stereochemistry. Key diagnostic signals include coupling constants (J) for vicinal protons (e.g., ≈ 6–8 Hz for axial-equatorial interactions) .

- Chiral GC/MS : Use β-cyclodextrin-based columns (e.g., Chirasil-Dex) with temperature gradients (50°C to 200°C at 5°C/min) to resolve enantiomers. Retention time alignment with NIST reference data (CAS 108-82-7) ensures accuracy .

Advanced Research Questions

Q. How do stereochemical variations (e.g., 2R,4S vs. 2S,4R) impact the compound’s reactivity in catalytic hydrogenation or biological systems?

- Methodological Answer :

- Catalytic Studies : Perform kinetic resolution experiments using Pd/C or Raney Ni under H (1–10 atm). Monitor diastereomer formation via HPLC (C18 column, acetonitrile/water mobile phase) to assess steric effects of methyl groups on transition-state geometry .

- Biological Assays : Compare antimicrobial activity (MIC values) against S. aureus (ATCC 25923) using broth microdilution. The (2R,4S) isomer may exhibit 2–4× higher potency due to optimized membrane interaction, as shown in pyrrole-based analogs .

Q. What strategies resolve contradictions in reported physicochemical properties (e.g., logP, vapor pressure) across databases?

- Methodological Answer :

- LogP Discrepancies : Recalculate using fragment-based methods (e.g., XLogP3) and validate via shake-flask experiments (octanol/water partitioning, HPLC quantification). Address deviations >0.5 units by verifying solvent purity (≥99.9%) and temperature control (±0.1°C) .

- Vapor Pressure : Use static vapor pressure cells (ASTM E1194-17) at 25°C. Cross-reference with NIST-subscription data (e.g., SRD 69) to identify outliers caused by impurities (e.g., residual solvents) .

Q. How can environmental fate studies (e.g., biodegradation, ecotoxicity) be designed to assess the compound’s persistence in aquatic systems?

- Methodological Answer :

- OECD 301F Test : Incubate with activated sludge (30 mg/L DOC, 20°C) for 28 days. Monitor degradation via LC-MS/MS (MRM transitions m/z 145 → 127). A half-life <60 days suggests low persistence .

- Algal Toxicity : Expose Raphidocelis subcapitata to 0.1–10 mg/L concentrations (OECD 201). Measure growth inhibition (72-h EC) using chlorophyll-a fluorescence. Structural analogs show EC ≈ 5–15 mg/L, indicating moderate toxicity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.